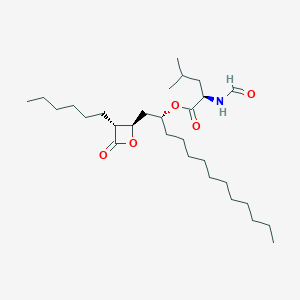![molecular formula C19H23NO4 B129333 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)acetamide CAS No. 4078-65-3](/img/structure/B129333.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)acetamide
Descripción general
Descripción
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)acetamide is a chemical compound that is structurally related to various acetamide derivatives which have been studied for their potential pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, the related compounds that have been synthesized and investigated offer insights into the possible characteristics and applications of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)acetamide.
Synthesis Analysis
The synthesis of related acetamide derivatives involves the reaction of different phenolic or aniline precursors with acylating agents or through catalytic hydrogenation processes. For instance, the synthesis of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides involves the reaction of a phenolic compound with an acyl chloride under basic conditions . Similarly, the synthesis of N-(3-Amino-4-methoxyphenyl)acetamide is achieved through the catalytic hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide using a novel Pd/C catalyst . These methods could potentially be adapted for the synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)acetamide by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is typically characterized using spectroscopic methods such as NMR, FTIR, and sometimes X-ray crystallography. For example, the structures of silylated derivatives of N-(2-hydroxyphenyl)acetamide were investigated using 1H, 13C, and 29Si NMR spectroscopy, as well as X-ray single-crystal analysis . These techniques provide detailed information about the molecular framework, functional groups, and stereochemistry of the compounds, which are crucial for understanding their chemical behavior and interactions with biological targets.
Chemical Reactions Analysis
Acetamide derivatives can participate in various chemical reactions depending on their functional groups and the reaction conditions. The presence of the acetamide moiety allows for further chemical modifications, such as silylation, as seen in the synthesis of silylated derivatives . Additionally, the amino group in N-(3-Amino-4-methoxyphenyl)acetamide suggests that it can undergo reactions typical for amines, such as acylation or alkylation, which could be relevant for the production of azo disperse dyes .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their practical applications. For instance, the catalytic hydrogenation process used to synthesize N-(3-Amino-4-methoxyphenyl)acetamide is optimized to achieve high selectivity and stability, indicating the importance of these properties in industrial applications . The anticonvulsant activity of certain acetamide derivatives also suggests that the physical and chemical properties of these compounds are suitable for crossing the blood-brain barrier and interacting with neurological targets .
Aplicaciones Científicas De Investigación
1. Antirheumatic Drug Research
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)acetamide and its metabolites have been investigated for their role in antirheumatic drug development. One study focused on the synthesis and activity of the metabolites of a similar compound, ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate (TAK-603), which is a disease-modifying antirheumatic drug (DMARD). A particular metabolite, the 4-(4-hydroxy-3-methoxyphenyl) derivative, demonstrated anti-inflammatory effects in an adjuvant arthritic rat model (Baba et al., 1998).
2. Synthesis of Alkaloids
Research into the synthesis of erythrinane, a naturally occurring Erythrina alkaloid, involved N-[2-(3,4-dimethoxyphenyl)ethyl]-alpha-(methylthio)acetamide. This compound underwent Mn(III)/Cu(II)-mediated oxidative radical cyclization, forming various intermediates, demonstrating its utility in the synthesis of complex organic structures (Chikaoka et al., 2003).
3. Protein Tyrosine Phosphatase 1B Inhibition
Another significant application is in the inhibition of protein tyrosine phosphatase 1B (PTP1B), which is a target for antidiabetic drugs. Derivatives of 2-(4-methoxyphenyl)ethyl acetamide, including compounds closely related to N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)acetamide, were synthesized and evaluated for PTP1B inhibitory activity. These compounds showed promise as potential antidiabetic agents (Saxena et al., 2009).
4. Capsaicinoid Analogs
The compound has also been used in the synthesis of capsaicinoid analogs. The crystal structure of a related compound, N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide, a potent analgesic capsaicinoid, was determined, indicating its potential in pain relief applications (Park et al., 1995).
5. Cytotoxicity and Anti-inflammatory Applications
In the field of cytotoxicity and anti-inflammatory research, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)acetamide derivatives have been synthesized and assessed for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic effects. This illustrates the compound's role in the development of new drugs in these areas (Rani et al., 2016).
Propiedades
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-22-16-7-4-14(5-8-16)13-19(21)20-11-10-15-6-9-17(23-2)18(12-15)24-3/h4-9,12H,10-11,13H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBDJWHXZMSPEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCCC2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401904 | |
| Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49646014 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)acetamide | |
CAS RN |
4078-65-3 | |
| Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(S)-[2,8-bis(trifluoromethyl)quinolin-4-yl]-[(2S)-piperidin-2-yl]methanol](/img/structure/B129263.png)

![3-Ethyl-2-({3-[(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-5-methoxy-1,3-benzothiazol-3-ium iodide](/img/structure/B129267.png)






